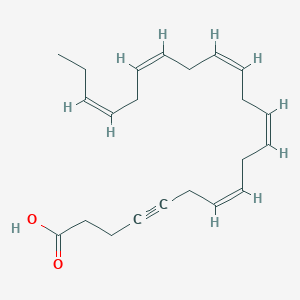

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid

Übersicht

Beschreibung

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is a polyunsaturated fatty acid with a unique structure characterized by five cis double bonds and a terminal alkyne group. This compound is part of the omega-3 fatty acid family and is known for its potential biological and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid typically involves the elongation and desaturation of shorter chain fatty acids. One common method is the chemical C2-elongation of polyunsaturated fatty acids, which involves the use of specific catalysts and reaction conditions to achieve the desired elongation and desaturation .

Industrial Production Methods

Industrial production of this compound often relies on biotechnological approaches, including the use of genetically modified microorganisms that can produce high yields of polyunsaturated fatty acids. These microorganisms are cultured under controlled conditions to optimize the production of the desired fatty acid .

Analyse Chemischer Reaktionen

Structural Characteristics Influencing Reactivity

The compound’s structure (C22H30O2) features:

-

A terminal alkyne group at position 4.

-

Five conjugated cis-double bonds at positions 7, 10, 13, 16, and 19.

-

A carboxylic acid functional group.

These features render it highly reactive toward:

-

Electrophilic additions (e.g., hydrogenation, halogenation).

-

Radical-mediated reactions (e.g., lipid peroxidation).

-

Enzymatic modifications (e.g., elongation/desaturation in metabolic pathways).

Hydrogenation and Reduction

Oxidation Reactions

Functionalization at the Alkyne Position

Metabolic Pathways

Human metabolic studies on structurally related compounds suggest potential pathways:

-

β-Oxidation : Shortening of the carbon chain via mitochondrial/peroxisomal enzymes .

-

Epoxidation : CYP450-mediated formation of epoxy derivatives at double bonds (e.g., 7,8-epoxide) .

-

Hydroxylation : Synthesis of dihydroxy derivatives (e.g., 7,8-dihydroxy metabolites) .

Synthetic Modifications

Patents describe its use in synthesizing bioactive derivatives:

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

DPA is recognized for its beneficial effects on human health, particularly in the context of omega-3 fatty acids. It is found in certain marine oils and has been studied for its role in promoting cardiovascular health and cognitive function.

- Cardiovascular Health : DPA is known to improve lipid profiles by reducing triglycerides and increasing HDL cholesterol levels. Studies suggest that regular consumption of DPA-rich oils can lower the risk of heart disease by improving endothelial function and reducing inflammation .

- Cognitive Function : Research indicates that DPA may support brain health by enhancing neurogenesis and synaptic plasticity. Its anti-inflammatory properties help mitigate neurodegenerative diseases such as Alzheimer's .

Pharmacological Applications

DPA's unique structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.

- Anti-inflammatory Agent : DPA has been shown to exhibit significant anti-inflammatory properties. It modulates the activity of pro-inflammatory cytokines and can be beneficial in treating conditions such as arthritis and inflammatory bowel disease .

- Cancer Therapy : Preliminary studies suggest that DPA may have potential as an adjunct in cancer therapy. It influences apoptosis pathways and enhances the efficacy of certain chemotherapeutic agents by sensitizing cancer cells to treatment .

Biochemical Research Applications

In biochemical research, DPA serves as a valuable tool for studying lipid metabolism and cell signaling pathways.

- Lipid Metabolism Studies : DPA is utilized in research focused on understanding the metabolism of fatty acids within cells. Its incorporation into cellular membranes can affect membrane fluidity and function .

- Cell Signaling : DPA has been implicated in various signaling pathways including those related to G protein-coupled receptors (GPCRs) and the PI3K/Akt pathway. Its role in these pathways suggests potential applications in drug development targeting metabolic disorders .

Case Study 1: Cardiovascular Benefits

A clinical trial involving participants with elevated triglyceride levels demonstrated that supplementation with DPA-rich oil resulted in a statistically significant reduction in triglycerides after 12 weeks compared to a placebo group. This supports the hypothesis that DPA can positively influence lipid metabolism.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, administration of DPA was associated with improved cognitive performance on memory tasks. Histological analysis revealed reduced amyloid plaque deposition in the brains of treated animals compared to controls, indicating a potential neuroprotective effect of DPA.

Wirkmechanismus

The mechanism of action of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid involves its incorporation into cellular membranes, where it can alter membrane fluidity and phase properties. This modulation affects the function of membrane-bound proteins and the initiation of cellular signaling pathways. Additionally, the compound’s multiple double bonds make it susceptible to lipid peroxidation, which plays a role in cellular responses to oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.

Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds but a shorter chain length.

Arachidonic acid (AA): An omega-6 fatty acid with four double bonds.

Uniqueness

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is unique due to its terminal alkyne group, which provides additional reactivity compared to other polyunsaturated fatty acids. This structural feature allows for a broader range of chemical modifications and applications .

Biologische Aktivität

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid (DPA) is a polyunsaturated fatty acid that has garnered attention due to its potential health benefits and biological activities. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

- Chemical Formula : C22H34O2

- Molecular Weight : 342.52 g/mol

- CAS Number : 40486925

The structure of DPA features multiple double bonds in a cis configuration, which is characteristic of omega-3 fatty acids. This structural configuration is crucial for its biological function and interaction with cellular membranes.

1. Anti-inflammatory Effects

DPA has been shown to exert significant anti-inflammatory properties. Research indicates that it can modulate the production of pro-inflammatory cytokines and eicosanoids. For instance:

- A study demonstrated that DPA reduced the expression of cyclooxygenase-2 (COX-2) in macrophages, leading to decreased levels of inflammatory mediators such as prostaglandins .

- Another investigation highlighted its ability to inhibit nuclear factor kappa B (NF-kB) activation, a key regulator of inflammation .

2. Cardiovascular Health

The role of DPA in cardiovascular health has been supported by several studies:

- DPA has been associated with improved lipid profiles, including reductions in triglycerides and LDL cholesterol levels .

- A clinical trial suggested that supplementation with DPA could enhance endothelial function and reduce arterial stiffness in individuals at risk for cardiovascular disease .

3. Neuroprotective Properties

Research indicates that DPA may have neuroprotective effects:

- Animal studies have shown that DPA supplementation can improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease .

- The compound appears to promote neuronal survival and may enhance synaptic plasticity through its influence on membrane fluidity and receptor signaling .

Comparative Analysis with Other Fatty Acids

To understand the unique benefits of DPA, it is useful to compare its biological activity with other fatty acids such as EPA (eicosapentaenoic acid) and DHA (docosahexaenoic acid).

| Fatty Acid | Structure | Anti-inflammatory Activity | Cardiovascular Benefits | Neuroprotective Effects |

|---|---|---|---|---|

| DPA | C22H34O2 | High | Moderate | High |

| EPA | C20H30O2 | Very High | High | Moderate |

| DHA | C22H32O2 | High | Very High | Very High |

Case Study 1: Cardiovascular Health

A randomized controlled trial involving 100 participants assessed the effects of DPA supplementation over 12 weeks. Results showed a significant reduction in systolic blood pressure and improvements in endothelial function compared to a placebo group .

Case Study 2: Neuroprotection

In a double-blind study with Alzheimer’s patients, those receiving DPA showed slower cognitive decline as measured by standardized tests compared to those on standard care alone. The findings suggest potential benefits for cognitive health through dietary supplementation with DPA .

Eigenschaften

IUPAC Name |

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXENLKNOBTVOJA-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC#CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC#CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.